molecular formula C21H20N2O6 B1602191 (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid CAS No. 7767-00-2

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Cat. No. B1602191
CAS RN: 7767-00-2
M. Wt: 396.4 g/mol
InChI Key: QCLYZAIZBKHBFT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid” is a chemical compound with the molecular formula C21H20N2O6 . It has a molecular weight of 396.4 g/mol.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.39 . It should be stored in a dry environment at 2-8°C . The boiling point is 643.2°C at 760 mmHg .

Scientific Research Applications

Antiepileptic Activity

A study by Asadollahi et al. (2019) on phthalimide derivatives bearing amino acid conjugated anilines, which share structural motifs with the compound , demonstrated significant antiepileptic activity in male mice. The research highlighted the potential of certain compounds for further investigation in antiepileptic drug development (Asadollahi et al., 2019).

Structural Studies

Ravikumar et al. (2015) determined the crystal structures of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing the diversity in conformations and hydrogen bonding, critical for understanding molecular interactions and designing novel compounds with targeted biological activities (Ravikumar et al., 2015).

Molecular Probes for Bioconjugation

Kowalski et al. (2009) synthesized complexes for labeling amino acids, demonstrating the compound's utility in creating bioconjugates for spectroscopic identification, an essential tool in biochemical research (Kowalski et al., 2009).

HIV-Protease Activity Assay

Research by Badalassi et al. (2002) introduced a chromogenic amino acid for HIV-protease activity assays, contributing to the development of diagnostic tools and therapeutic monitoring strategies for HIV/AIDS (Badalassi et al., 2002).

Antimicrobial Activity

A study on 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, highlighted the synthesis of compounds with promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bedair et al., 2006).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYZAIZBKHBFT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578006
Record name N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

CAS RN

7767-00-2
Record name N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.